5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H6Cl2O3 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
5-(2,5-dichlorophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2O3/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(6-14)15-11/h1-6H |
InChI Key |
JQSMURXQCFBSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=CC=C(O2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde typically involves the reaction of 2,5-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: 5-(2,5-Dichlorophenoxy)furan-2-carboxylic acid.
Reduction: 5-(2,5-Dichlorophenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Halogenated Phenyl/Phenoxy Derivatives
- 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde (CAS 106827-26-3):
- Structure : Differs in the position of chlorine atoms (2,3- vs. 2,5-dichloro substitution on the phenyl ring).
- Properties : Higher polarity due to ortho-chlorine substituents, which may increase melting points and reduce vapor pressure compared to para-substituted analogs. Safety data indicate hazards for skin/eye irritation (H315, H319) .
- 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride (CAS 175277-07-3): Structure: Replaces the aldehyde group with a carbonyl chloride (-COCl), enhancing electrophilicity. Applications: Likely used as an intermediate in acylations or polymer synthesis. Hazards include respiratory irritation (H335) .
Non-Halogenated Derivatives
- 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF): Structure: Contains a hydroxymethyl (-CH2OH) group instead of dichlorophenoxy. Applications: Widely studied in biorefineries and polymer chemistry (e.g., precursor to FDCA for polyesters). Exhibits lower toxicity compared to halogenated analogs .
- 5-(4-Chlorophenyl)furan-2-carbaldehyde (Compound 1a):
Thermodynamic and Physical Properties
Comparative data for halogenated furan-carbaldehydes are sparse, but insights can be drawn from nitrophenyl analogs:
- 5-(Nitrophenyl)furan-2-carbaldehydes :
- 5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde: Expected to exhibit higher sublimation enthalpy than HMF due to the bulky dichlorophenoxy group, though experimental validation is needed.
Biological Activity
5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde is an organic compound with a unique structure that includes a furan ring substituted with a dichlorophenoxy group and an aldehyde functional group. Its molecular formula is CHClO, and it has a molecular weight of approximately 271.1 g/mol. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
The compound exhibits notable chemical properties, including a logP value of 3.9378, indicating its lipophilic nature. This characteristic may influence its biological activity and interactions within biological systems. The structural configuration allows for various interactions with biological molecules, potentially leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 271.1 g/mol |
| LogP | 3.9378 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, showing efficacy against various bacterial strains. Interaction studies suggest that the compound may inhibit bacterial growth by disrupting cellular processes or binding to specific enzymes.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It appears to affect cell growth and survival through modulation of biochemical pathways. The exact mechanisms are not fully understood but may involve covalent bonding with nucleophilic sites in biological molecules.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of various compounds on cancer cell lines, this compound demonstrated significant activity against human cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation.
Table 2: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 15.4 |
| MCF-7 (Breast cancer) | 12.8 |
| HeLa (Cervical cancer) | 10.6 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Interaction : It may bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Formation of Covalent Bonds : The aldehyde functional group can react with nucleophiles in proteins, leading to modifications that disrupt normal function.
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 3: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(3,4-Dichlorophenoxy)methylfuran-2-carbaldehyde | CHClO | Different chlorination pattern |
| 5-(2,4-Dichlorophenoxy)methylfuran-2-carbaldehyde | CHClO | Varying position of chlorine substituents |
| 5-Methylfurfural | CHO | Lacks chlorinated phenoxy group |
These compounds exhibit varying degrees of biological activity due to differences in their substituents and structural configurations.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2,5-dichlorophenol with a furan-2-carbaldehyde precursor (e.g., 5-bromofuran-2-carbaldehyde) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO. Purification often employs column chromatography or recrystallization .
- Key Considerations : Optimize reaction temperature (80–120°C) and stoichiometry to minimize side products. Catalysts like NaBr or HBr may enhance selectivity in halogen-exchange reactions .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : The aldehyde proton appears as a singlet at δ 9.6–10.0 ppm. The furan ring protons show signals at δ 6.5–7.5 ppm, split by coupling with adjacent substituents. The dichlorophenoxy group’s aromatic protons resonate as a multiplet in δ 7.0–7.8 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of furan).
- MS : Molecular ion peak at m/z 245 (C₁₁H₆Cl₂O₃) with fragmentation patterns reflecting loss of CO (28 Da) or Cl substituents .
Q. What safety protocols are critical for handling this compound in the lab?
- Hazards : Skin/eye irritation (H315, H319) and respiratory sensitization (H335) based on GHS classifications. Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .
- Storage : Under inert atmosphere (N₂ or Ar) at 2–8°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can competing side reactions during dichlorophenoxy group introduction be mitigated?
- Strategies :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Introduce protecting groups (e.g., acetals) for the aldehyde moiety to prevent undesired nucleophilic attacks .
- Optimize solvent polarity: DMSO improves solubility of phenolic intermediates but may require lower temperatures to avoid over-oxidation .
Q. What computational methods predict the reactivity or bioactivity of this compound?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The electron-withdrawing Cl groups reduce electron density on the furan ring, directing electrophilic substitutions to the 4-position .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. The dichlorophenoxy group may enhance binding to hydrophobic pockets, as seen in antimalarial furan derivatives .
Q. Which chromatographic techniques optimize purification and purity validation?
- Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients effectively separates byproducts. For small-scale synthesis, preparative TLC using ethyl acetate/hexane (1:3) is cost-effective .
- Validation :
- HPLC-DAD-ESI-MS/MS : Confirm molecular weight and detect trace impurities (e.g., HMF derivatives formed during synthesis) .
- ¹³C NMR : Verify absence of unreacted starting materials (e.g., residual dichlorophenol) .
Q. How does the dichlorophenoxy substituent influence the furan ring’s reactivity?
- Electronic Effects : The electron-withdrawing Cl groups deactivate the furan ring, reducing susceptibility to electrophilic attacks. However, the phenoxy oxygen’s lone pairs can donate electron density via resonance, creating regioselective reactivity at specific positions .
- Experimental Validation : Perform kinetic studies using electrophiles (e.g., nitration or bromination) to map reactivity patterns. Compare results with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
